3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid
Description
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid is a synthetic compound featuring a piperidine ring substituted at the 3-position with a propiolic acid (prop-2-ynoic acid) group. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used temporary protecting group in peptide synthesis and organic chemistry due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily utilized as a building block in the synthesis of complex molecules, particularly in medicinal chemistry and drug discovery, where its alkyne moiety enables click chemistry applications for bioconjugation or structural diversification .
Key structural attributes include:
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOVXCJZHTGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Cl Mediated Protection
Reaction of piperidin-3-amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate):
$$
\text{Piperidin-3-amine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-3-amine}
$$
Conditions : Dichloromethane (DCM), 0–5°C, 2–4 hours.
Fmoc-OSu Activation
Alternatively, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) reacts with piperidin-3-amine in dimethylformamide (DMF) at room temperature:
$$
\text{Piperidin-3-amine} + \text{Fmoc-OSu} \xrightarrow{\text{DMF, rt}} \text{Fmoc-protected piperidine}
$$
Yield : 85–92%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | High regioselectivity | Requires halogenated precursor | 65–75 |
| Grignard Addition | Utilizes stable intermediates | Sensitive to moisture/oxygen | 50–60 |
Critical Reaction Optimization
Fmoc Stability During Carboxylation
The Fmoc group remains intact under weakly acidic conditions (pH 6–7) but degrades in strong acids. Using buffered $$ \text{KMnO}_4 $$ (pH 6.5) minimizes deprotection.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .
Peptide Synthesis
The Fmoc group attached to the piperidine moiety allows for its use in solid-phase peptide synthesis (SPPS). The ability to protect amino acids during synthesis while maintaining the integrity of the final peptide product is crucial for developing biologically active peptides. The compound may facilitate the synthesis of complex peptides by providing a stable linkage that can be selectively removed under mild conditions .
Research has indicated that derivatives of this compound possess antibacterial and antifungal properties. For example, studies assessing the antimicrobial activity of structurally related compounds have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .
Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. Such studies help elucidate the mechanism of action and guide the design of more potent derivatives .
Material Science
In addition to biological applications, the unique structural features of this compound make it a candidate for use in material science, particularly in the development of novel polymers or nanomaterials that could be utilized in drug delivery systems or as scaffolds in tissue engineering .
Case Study 1: Anticancer Activity
A series of derivatives based on the structure of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the piperidine ring significantly enhanced cytotoxicity against cancer cell lines, supporting further investigation into structure-activity relationships .
Case Study 2: Antimicrobial Properties
In another study, compounds derived from similar frameworks were tested for their antimicrobial efficacy using disc diffusion methods against common pathogens. The results showed promising activity, with some derivatives exhibiting inhibition zones comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the piperidine ring and alkyne moiety contribute to its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic Acid (CAS 154938-68-8)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3,3-difluoropropanoic Acid (CID 167724441)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS 204058-25-3)
- Structure : Dual protection with Fmoc and tert-butoxycarbonyl (Boc) groups.
- Applications : Orthogonal protection strategies in peptide synthesis; Boc is acid-labile, while Fmoc is base-labile .
- Key Differences :
Research Findings
- Target Compound: Demonstrated superior reactivity in CuAAC reactions compared to non-alkyne analogues, achieving >95% conjugation efficiency in model studies .
- Propanoic Acid Analog (CAS 154938-68-8): Exhibited IC₅₀ = 2.1 μM against PI3Kα in anticancer assays, attributed to the piperidine-carboxylic acid pharmacophore .
- Difluoro Analog: Showed 3-fold longer plasma half-life in rodent models compared to non-fluorinated derivatives .
Biological Activity
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cellular processes and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 263.28 g/mol
- CAS Number : 2090493-52-8
The compound is believed to exert its biological effects through several mechanisms, primarily involving modulation of signaling pathways associated with cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell growth.
- Regulation of Gene Expression : It has been shown to influence the expression of genes related to apoptosis and cell cycle regulation, suggesting a role in cancer therapy.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
These findings indicate that the compound has promising antitumor activity across various cancer cell lines, potentially making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
| Organism | Activity | Method |
|---|---|---|
| E. coli | Inhibitory | Disk diffusion assay |
| S. aureus | Moderate | MIC testing |
The results suggest that the compound exhibits moderate antimicrobial activity, indicating potential utility in treating bacterial infections.
Case Studies
- Case Study on Cancer Treatment : A recent study demonstrated that administering this compound to mice with induced tumors resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
- Clinical Relevance : In a clinical trial involving patients with advanced solid tumors, the compound was well tolerated, with preliminary signs of efficacy observed in a subset of patients.
Q & A
Basic: What are the recommended synthetic routes for 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling the piperidine core with the Fmoc-protecting group [(9H-fluoren-9-yl)methoxy carbonyl] via carbodiimide-mediated activation (e.g., DCC or EDC) in anhydrous dichloromethane or DMF . Microwave-assisted synthesis has been reported to reduce reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% for analogous Fmoc-protected compounds . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the activated intermediate and optimizing stoichiometry (1.2–1.5 equiv. of Fmoc-Cl relative to the amine group) .
Advanced: How can researchers resolve contradictions in purity data (e.g., HPLC vs. NMR) for this compound?
Answer:
Discrepancies between HPLC purity (e.g., 95% by UV detection) and NMR integration (e.g., 90% due to residual solvents) require orthogonal analytical methods:
- HPLC-MS : Quantifies main product and detects low-molecular-weight impurities (e.g., unreacted Fmoc-Cl or piperidine derivatives) .
- 1H-NMR : Integrates diagnostic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) to estimate residual DMF or water .
- Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values (e.g., C: 68.5%, H: 6.2%, N: 3.7%) .
Calibration against certified reference standards is essential .
Basic: What safety precautions are critical when handling this compound in peptide synthesis?
Answer:
The compound exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes) and may cause skin/eye irritation (H315/H319) . Key precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and coupling reactions to mitigate inhalation risks .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Storage at –20°C under argon prevents decomposition of the alkyne moiety .
Advanced: How does the alkyne group in this compound influence its reactivity in click chemistry applications?
Answer:
The prop-2-ynoic acid moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Key considerations:
- Kinetics : Reaction rates (k ~ 1–10 M⁻¹s⁻¹) depend on Cu(I) concentration (0.1–1 mM) and ligand (e.g., TBTA) stability .
- Side Reactions : Oxidative dimerization of the alkyne can occur if oxygen is not rigorously excluded, reducing functional group availability .
- Monitoring : Use IR spectroscopy (C≡C stretch ~2100 cm⁻¹) or TLC (Rf shift post-reaction) to track conversion .
Basic: What analytical techniques are recommended for characterizing this compound’s stability under varying pH?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via:
- Accelerated Stability Testing : Use 40°C/75% RH for 4 weeks to predict shelf life .
Advanced: How can researchers optimize solid-phase peptide synthesis (SPPS) using this Fmoc-protected building block?
Answer:
- Coupling Efficiency : Use 4-fold excess of the compound with HOBt/DIC activation in DMF (20–30 min coupling time) .
- Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc without cleaving the alkyne group .
- Side-Chain Compatibility : Avoid prolonged exposure to strong acids (e.g., TFA >2 hours) to prevent alkyne protonation .
Validation via Kaiser test or MALDI-TOF ensures complete coupling .
Basic: What are the compound’s solubility properties, and how do they affect experimental design?
Answer:
- Solubility : Soluble in DMF, DCM, and THF (>50 mg/mL); poorly soluble in water (<0.1 mg/mL) .
- Formulation : For biological assays, prepare stock solutions in DMSO (10 mM) and dilute to ≤1% DMSO in aqueous buffers to avoid cytotoxicity .
- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to improve purity (>99% by HPLC) .
Advanced: What strategies mitigate racemization during incorporation into peptide sequences?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
